2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

Description

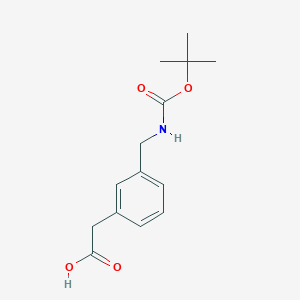

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid (CAS: 40851-66-9) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group. Its structure includes a phenylacetic acid backbone with a Boc-protected aminomethyl substituent at the meta position of the aromatic ring (Figure 1). This compound is widely utilized as an intermediate in peptide synthesis and pharmaceutical research due to its stability under acidic conditions and ease of deprotection .

Properties

IUPAC Name |

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-5-10(7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXLLJZRUTZTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373145 | |

| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71420-95-6 | |

| Record name | 3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71420-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butyloxycarbonyl group efficiently and sustainably . This method enhances the scalability and environmental friendliness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The Boc group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid in dichloromethane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride is often used for reduction reactions.

Substitution: Trifluoroacetic acid and hydrochloric acid are commonly used for Boc group removal.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc group removal typically yields the free amine.

Scientific Research Applications

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis and as a protecting group for amines in various organic reactions.

Biology: Employed in the synthesis of biologically active peptides and proteins.

Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary .

Comparison with Similar Compounds

Key Structural Features :

- Boc group: Provides steric protection for the amino group during synthetic reactions.

- Phenylacetic acid moiety : Enhances solubility in organic solvents and facilitates coupling reactions.

- Meta-substitution : Influences electronic and steric properties in target molecules.

Applications include its use in the synthesis of kinase inhibitors, GPCR-targeted drugs, and bioactive heterocycles .

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound belongs to a family of Boc-protected phenylacetic acid derivatives. Key structural analogues and their distinguishing features are summarized below:

| Compound Name | Structural Variation | Molecular Formula | Molecular Weight | Key Applications | References |

|---|---|---|---|---|---|

| 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid | Boc-protected aminomethyl at meta position | C₁₄H₁₉NO₄ | 265.31 g/mol | Peptide synthesis, kinase inhibitors | |

| 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-yl)acetic acid | Pyridin-3-yl substitution instead of phenyl | C₁₂H₁₆N₂O₄ | 268.27 g/mol | Chiral building blocks for nicotinic receptor ligands | |

| 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid | Oxetane ring substitution | C₁₀H₁₇NO₅ | 231.25 g/mol | Bioisosteric replacement in drug design | |

| 2-(Boc-amino)-2-(3-thiophenyl)acetic acid | Thiophen-3-yl substitution | C₁₁H₁₅NO₄S | 257.30 g/mol | Sulfur-containing drug intermediates | |

| 2-[(tert-Butoxy)carbonylamino]-2-phenylacetic acid | N-methylated Boc group | C₁₄H₁₉NO₄ | 265.31 g/mol | Modulation of metabolic stability | |

| 2-(3-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)acetic acid | Chlorine substitution at ortho position | C₁₃H₁₆ClNO₄ | 285.73 g/mol | Halogenated drug precursors |

Reactivity and Functional Group Analysis

- Boc Deprotection : All analogues undergo acid-mediated deprotection (e.g., HCl in dioxane) to yield free amines. The phenylacetic acid derivatives (e.g., CAS 40851-66-9) exhibit slower deprotection kinetics compared to pyridinyl or oxetane variants due to aromatic stabilization .

- Solubility : Thiophenyl and pyridinyl analogues show improved aqueous solubility (logP ~1.2–1.5) compared to purely aromatic derivatives (logP ~2.3) .

- Steric Effects : N-methylation (as in ) reduces steric hindrance, enabling faster coupling reactions in solid-phase peptide synthesis.

Pharmacological and Industrial Relevance

- Kinase Inhibitors : The meta-substituted phenylacetic acid scaffold (CAS 40851-66-9) is critical in designing ATP-competitive inhibitors, outperforming ortho-substituted chlorophenyl analogues (e.g., CAS 672309-92-1) in selectivity .

- Peptide Mimetics : Oxetane-containing derivatives (e.g., ) serve as conformationally restricted mimics of proline, enhancing target binding affinity.

Research Findings and Trends

Recent studies highlight the following:

- Synthetic Efficiency: CAS 40851-66-9 achieves >80% yield in Mitsunobu reactions, surpassing thiophenyl analogues (60–70% yield) due to reduced side reactions .

- Drug Development: Derivatives like 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid (CAS 1420-92-3) are used in Eluxadoline analogs for irritable bowel syndrome therapy .

- Emerging Applications : Oxetane and bicyclo[1.1.1]pentane variants (e.g., CAS 2096992-27-5) are gaining traction in CNS drug design for improved blood-brain barrier penetration .

Biological Activity

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, commonly referred to as Boc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid structure, which is crucial for its stability and reactivity in biological systems. Its molecular formula is , and it exhibits characteristics typical of amino acids, such as chirality and the ability to form hydrogen bonds.

The biological activity of Boc-amino acid derivatives often revolves around their interactions with various biological targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymatic Activity : Studies have shown that certain derivatives can inhibit enzymes involved in metabolic pathways. For instance, the presence of the Boc group can enhance binding affinity to target enzymes by providing steric hindrance that stabilizes the enzyme-substrate complex.

- Antimicrobial Activity : Research indicates that some Boc-amino acid derivatives exhibit antimicrobial properties against a range of pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Biological Activity Data

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Reduced activity of specific enzymes | |

| Antiviral | Activity against viral pathogens |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of Boc-amino acid derivatives against various bacterial strains. The results indicated significant inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Antiviral Properties : Another investigation focused on the antiviral activity of Boc-amino acid derivatives against HIV and influenza viruses. The compounds demonstrated IC50 values in the low micromolar range, suggesting potential as leads for antiviral drug development.

- Enzyme Inhibition Studies : Research highlighted the inhibition of serine proteases by Boc-amino acid derivatives. The inhibition constants (Ki) were determined to be in the nanomolar range, indicating strong binding affinity and potential therapeutic applications in conditions involving protease dysregulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.